(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
AS1940477 is p38 MAPK inhibitor. AS1940477 inhibited the enzymatic activity of recombinant p38α and β isoforms but showed no effect against other 100 protein kinases including p38γ and δ isoforms. In human peripheral blood mononuclear cells, AS1940477 inhibited lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 at low concentrations (LPS/TNFα, IC(50)=0.45n M; PHA/TNFα, IC(50)=0.40 nM). In addition, equivalent concentrations of AS1940477 that inhibited cytokine production also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE(2), and MMP-3 in human synovial stromal cells. AS1940477 was also found to potently inhibit TNF production in whole blood (IC(50)=12 nM) and effectively inhibited TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg (ED(50)=0.053 mg/kg) with an anti-inflammatory effect lasting for 20h after oral administration. Overall, this study demonstrated that AS1940477 is a novel and potent p38 MAPK inhibitor and may be useful as a promising anti-inflammatory agent for treating inflammatory disorders.
Applications De Recherche Scientifique
Anti-Inflammatory Agent
AS1940477 has shown significant anti-inflammatory effects. It inhibits the enzymatic activity of recombinant p38α and β isoforms, which play a key role in inflammatory responses through the production of cytokines and inflammatory mediators . This makes it a promising therapeutic strategy for chronic inflammatory diseases .
Treatment for Rheumatoid Arthritis
Given the key role p38 MAPK plays in inflammatory responses, the inhibition of this kinase by AS1940477 is considered a promising therapeutic strategy for chronic inflammatory diseases such as rheumatoid arthritis .
Treatment for Psoriasis
Psoriasis, a chronic skin condition, could potentially be treated with AS1940477 due to its ability to inhibit p38 MAPK, thereby reducing inflammation .
Treatment for Inflammatory Bowel Disease
Inflammatory bowel disease, which includes conditions like Crohn’s disease and ulcerative colitis, could potentially benefit from the anti-inflammatory effects of AS1940477 .
Treatment for Chronic Obstructive Pulmonary Disease (COPD)
COPD, a group of lung diseases that block airflow and make it difficult to breathe, could potentially be treated with AS1940477. The compound’s ability to inhibit p38 MAPK could help reduce inflammation in the lungs .
Research Tool in Cellular Biology
AS1940477 can be used as a research tool in cellular biology to study the role of p38 MAPK in various cellular processes and pathways .
Propriétés
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNSWOZRDSWLX-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?
A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []
Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?
A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.